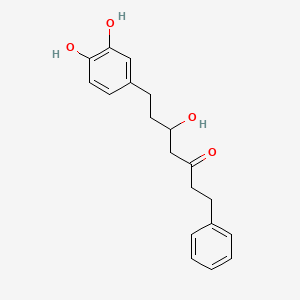
2-Hydrazinylethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylethan-1-ol dihydrochloride is a chemical compound with the molecular formula C2H8N2O·2HCl. It is a derivative of hydrazine and ethanol, and it is commonly used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylethan-1-ol dihydrochloride typically involves the reaction of hydrazine hydrate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using hydrazine hydrate and ethylene oxide. The reaction is conducted in a reactor with precise temperature and pressure control. The product is then purified and crystallized to obtain the dihydrochloride salt in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinylethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted ethan-1-ol derivatives.
Applications De Recherche Scientifique
2-Hydrazinylethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-Hydrazinylethan-1-ol dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine: A related compound with similar reactivity but different applications.
Ethanolamine: Shares structural similarities but has distinct chemical properties.
Hydrazine dihydrochloride: Another hydrazine derivative with different uses.
Uniqueness
2-Hydrazinylethan-1-ol dihydrochloride is unique due to its combination of hydrazine and ethanol functionalities, making it versatile in various chemical reactions and research applications. Its ability to form stable dihydrochloride salts also enhances its utility in different fields.
Propriétés
Formule moléculaire |
C2H10Cl2N2O |
|---|---|
Poids moléculaire |
149.02 g/mol |
Nom IUPAC |
2-hydrazinylethanol;dihydrochloride |
InChI |
InChI=1S/C2H8N2O.2ClH/c3-4-1-2-5;;/h4-5H,1-3H2;2*1H |
Clé InChI |
DOYUMMGGOPZJES-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


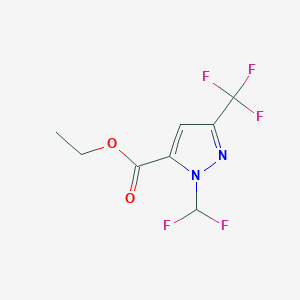
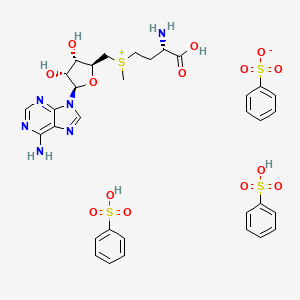
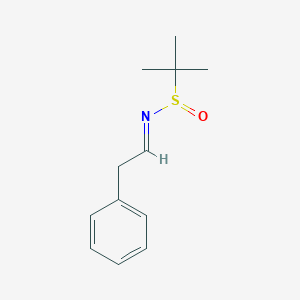
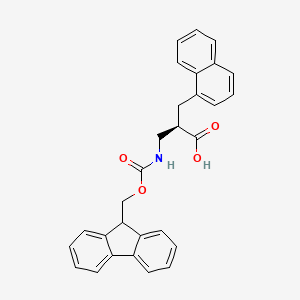


![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


